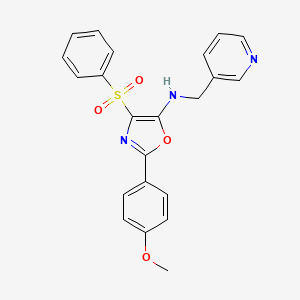

2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenylsulfonyl group, and a pyridin-3-ylmethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with a 4-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the Phenylsulfonyl Group: This is typically done through a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the oxazole derivative.

Addition of the Pyridin-3-ylmethyl Group: This final step involves the nucleophilic substitution of a leaving group on the oxazole ring with a pyridin-3-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the modulation of biochemical pathways.

Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)oxazol-5-amine

- 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)oxazol-5-amine

- 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)thiazol-5-amine

Uniqueness

2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine is unique due to its specific combination of functional groups and the oxazole ring structure

Biological Activity

The compound 2-(4-methoxyphenyl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2O3S, with a molecular weight of approximately 372.45 g/mol. The structure includes a methoxyphenyl group, a phenylsulfonyl moiety, and a pyridin-3-ylmethyl substituent, which are critical for its biological activity.

Research indicates that this compound exhibits anticancer properties primarily through the induction of apoptosis in cancer cells. The following mechanisms have been proposed:

- Inhibition of Bcl-2 Family Proteins : The compound may interfere with the anti-apoptotic functions of Bcl-2 proteins, promoting cell death in malignant cells.

- Activation of Caspases : It is believed to activate caspases, which are essential for executing apoptosis.

- Disruption of Cell Cycle Progression : Studies show that it can halt the cell cycle at various checkpoints, leading to reduced proliferation of cancer cells.

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various in vitro and in vivo studies. Key findings include:

In Vitro Studies

- Cell Lines : The compound has been tested on several cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HT-29) cancer cells.

- Apoptosis Induction : In MCF-7 cells, it demonstrated an EC50 value of 50 nM for apoptosis induction, indicating high potency.

| Cell Line | EC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 | 50 | Apoptosis via caspase activation |

| PC-3 | 75 | Cell cycle arrest |

| HT-29 | 100 | Bcl-2 inhibition |

In Vivo Studies

Research conducted on xenograft models has shown promising results:

- Tumor Reduction : In mice bearing MCF-7 xenografts, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenylsulfonyl and pyridinyl groups significantly affect the compound's potency. Substituting different groups at these positions can enhance or diminish biological activity.

- Phenylsulfonyl Group : Variations here have shown that electron-withdrawing groups increase potency.

- Pyridinyl Substituents : Alterations in the pyridine ring can modulate selectivity toward specific cancer types.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer reported improved outcomes when combined with standard chemotherapy regimens.

- Combination Therapies : The compound has shown synergistic effects when used alongside other agents targeting different pathways, such as HER2 inhibitors.

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-28-18-11-9-17(10-12-18)20-25-22(30(26,27)19-7-3-2-4-8-19)21(29-20)24-15-16-6-5-13-23-14-16/h2-14,24H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOLGJVRADBHHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.